1-(benzylsulfonyl)-N-(4-methylbenzyl)piperidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(4-METHYLPHENYL)METHYL]-1-PHENYLMETHANESULFONYLPIPERIDINE-3-CARBOXAMIDE is a complex organic compound with a unique structure that includes a piperidine ring, a sulfonyl group, and aromatic rings
Preparation Methods
The synthesis of N-[(4-METHYLPHENYL)METHYL]-1-PHENYLMETHANESULFONYLPIPERIDINE-3-CARBOXAMIDE involves multiple steps, typically starting with the preparation of intermediate compounds. One common synthetic route includes the reaction of 4-methylbenzylamine with phenylmethanesulfonyl chloride to form an intermediate, which is then reacted with piperidine-3-carboxylic acid under specific conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.
Chemical Reactions Analysis
N-[(4-METHYLPHENYL)METHYL]-1-PHENYLMETHANESULFONYLPIPERIDINE-3-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the aromatic rings or the piperidine ring, depending on the reagents and conditions used.
Scientific Research Applications
N-[(4-METHYLPHENYL)METHYL]-1-PHENYLMETHANESULFONYLPIPERIDINE-3-CARBOXAMIDE has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Mechanism of Action
The mechanism of action of N-[(4-METHYLPHENYL)METHYL]-1-PHENYLMETHANESULFONYLPIPERIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
N-[(4-METHYLPHENYL)METHYL]-1-PHENYLMETHANESULFONYLPIPERIDINE-3-CARBOXAMIDE can be compared with other similar compounds, such as:
4-Methyl-N-tosylbenzenesulfonamide: Similar in structure but lacks the piperidine ring.
4-Methylacetophenone: Contains a similar aromatic ring but differs in functional groups and overall structure.
Sulfonamide derivatives: Share the sulfonyl group but vary in the attached substituents and overall molecular framework.
Properties
Molecular Formula |
C21H26N2O3S |
---|---|
Molecular Weight |
386.5 g/mol |
IUPAC Name |
1-benzylsulfonyl-N-[(4-methylphenyl)methyl]piperidine-3-carboxamide |
InChI |
InChI=1S/C21H26N2O3S/c1-17-9-11-18(12-10-17)14-22-21(24)20-8-5-13-23(15-20)27(25,26)16-19-6-3-2-4-7-19/h2-4,6-7,9-12,20H,5,8,13-16H2,1H3,(H,22,24) |
InChI Key |
FJNVEDVXADPHTC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C2CCCN(C2)S(=O)(=O)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.